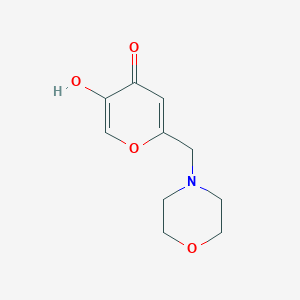

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Descripción general

Descripción

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: is a heterocyclic organic compound that features a pyran ring substituted with a hydroxy group and a morpholinomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one typically involves the reaction of 5-hydroxy-2-pyrone with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Análisis De Reacciones Químicas

Substitution Reactions at the Morpholinomethyl Group

The morpholine moiety undergoes nucleophilic substitution reactions under acidic or basic conditions. Key examples include:

Pyranone Ring Reactivity

The 4H-pyran-4-one core participates in characteristic reactions:

Keto-Enol Tautomerism

The hydroxyl group at position 5 facilitates tautomerism, enabling coordination with metal ions (e.g., Fe³⁺, Cu²⁺) to form stable chelates. This property is exploited in catalytic applications .

Oxidation Reactions

-

Controlled oxidation with KMnO₄ in acidic media yields γ-lactone derivatives via C3-C4 bond cleavage .

-

Electrochemical oxidation generates radical intermediates observed in ESR studies .

Nucleophilic Additions

The electron-deficient C2 and C6 positions undergo nucleophilic attacks:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at the C6 hydroxymethyl group enable aryl/heteroaryl functionalization:

textGeneral Protocol: 1. Protect hydroxyl group as TBS ether 2. Suzuki coupling with Ar-B(OH)₂ (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) 3. Deprotection with TBAF [3][8]

Yields range from 55% to 88% depending on steric/electronic factors of the boronic acid .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Synthetic Modifications for Bioactivity

Derivatives show enhanced pharmacological properties:

-

Antimicrobial activity : Morpholine-modified analogs demonstrate MIC values of 2–8 μg/mL against S. aureus .

-

Metal chelation : Iron(III) complexes exhibit SOD-like activity (IC₅₀ = 3.2 μM) .

This compound’s reactivity profile makes it valuable for developing antimicrobial agents, catalysts, and functional materials. Recent advances in flow chemistry have improved yields in multi-step syntheses by 15–20% compared to batch methods .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Activity

One of the most significant applications of 5-hydroxy-2-(morpholinomethyl)-4H-pyran-4-one derivatives is their potential as anticancer agents . A study synthesized a series of these derivatives and evaluated their antiglioma properties. Among them, compound 4a exhibited promising anti-proliferative activity against glioma cells (HT1080 and U87), with IC50 values of 1.43 µM and 4.6 µM, respectively . This compound also demonstrated an impressive 86.3% inhibitory rate on the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression, indicating its potential as a d-2HG scavenger .

Table 1: Antiglioma Activity of Selected Derivatives

| Compound | IC50 (HT1080) | IC50 (U87) | d-2HG Inhibition (%) |

|---|---|---|---|

| 4a | 1.43 µM | 4.6 µM | 86.3 |

| 4b | TBD | TBD | TBD |

| 4c | TBD | TBD | TBD |

Note: TBD = To Be Determined

The study also highlighted the structure-activity relationship (SAR) of these compounds, suggesting that longer R groups containing phenyl rings are favorable for activity, while substitutions on the phenyl ring may reduce efficacy .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activities . Research indicates that derivatives of this compound can exhibit significant antimicrobial effects against various pathogens. For example, studies have utilized disc diffusion techniques to assess the effectiveness of these compounds against bacteria and fungi, showing promising results in inhibiting microbial growth .

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves aldol reactions or microwave-assisted condensation methods with aldehydes . These synthetic strategies allow for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.

Table 2: Synthetic Routes for Derivatives

| Method | Description |

|---|---|

| Aldol Reaction | Condensation with different aldehydes |

| Microwave-Assisted Condensation | Rapid synthesis using microwave irradiation |

Future Directions and Case Studies

Further research is needed to explore the full therapeutic potential of this compound derivatives. Ongoing studies aim to elucidate their mechanisms of action, particularly regarding their interaction with mutant IDH1 enzymes implicated in glioma pathogenesis . Additionally, case studies focusing on specific derivative formulations could provide insights into optimizing their efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one involves its interaction with specific molecular targets in biological systems. The hydroxy group and the morpholinomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

5-Hydroxy-2-pyrone: Shares the pyrone ring and hydroxy group but lacks the morpholinomethyl substitution.

2-(Morpholinomethyl)-4H-pyran-4-one: Similar structure but without the hydroxy group.

5-Hydroxy-2-(aminomethyl)-4H-pyran-4-one: Similar structure with an aminomethyl group instead of a morpholinomethyl group.

Uniqueness: 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is unique due to the presence of both the hydroxy group and the morpholinomethyl group, which confer distinct chemical and biological properties

Actividad Biológica

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is a heterocyclic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyran ring with a hydroxyl group and a morpholinomethyl substituent. Its molecular weight is approximately 211.21 g/mol, and it is categorized under various chemical databases, including PubChem and EPA DSSTox.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-hydroxy-2-pyrone with morpholine in the presence of catalysts such as ethanol or methanol under moderate conditions. Industrial production may utilize continuous flow reactors to enhance yield and quality while adhering to green chemistry principles.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . In particular, derivatives of this compound have demonstrated significant anti-proliferative activity against glioma cell lines:

- Case Study : A derivative (designated as 4a ) exhibited an IC50 of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells. This compound also showed an 86.3% inhibition rate on the intracellular production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression .

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| 4a | HT1080 | 1.43 | 86.3 |

| 4a | U87 | 4.6 | Not specified |

The mechanism behind this activity appears to involve the inhibition of d-2HG production, which is crucial for glioma cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Some derivatives have shown effectiveness against specific yeast strains:

- Case Study : A derivative demonstrated anti-yeast activity against Candida utilis and Saccharomyces cerevisiae, although no significant effects were observed against prokaryotic bacteria or filamentous fungi .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl group and morpholinomethyl group facilitate binding to enzymes or receptors, modulating their activity:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways critical for tumor growth.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation.

- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties that could contribute to their biological effects .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features |

|---|---|

| 5-Hydroxy-2-pyrone | Lacks morpholinomethyl substitution |

| 2-(Morpholinomethyl)-4H-pyran-4-one | Similar structure without hydroxyl group |

| 5-Hydroxy-2-(aminomethyl)-4H-pyran-4-one | Contains aminomethyl instead of morpholinomethyl |

The presence of both the hydroxy and morpholinomethyl groups in this compound contributes to its distinct chemical reactivity and biological activity.

Propiedades

IUPAC Name |

5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSJGXVZXRIYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391410 | |

| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152368-17-7 | |

| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.